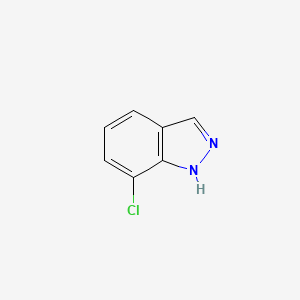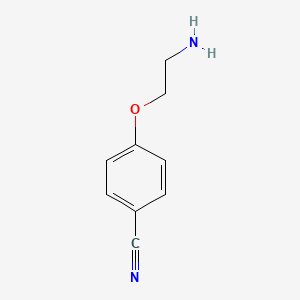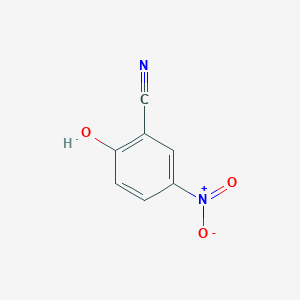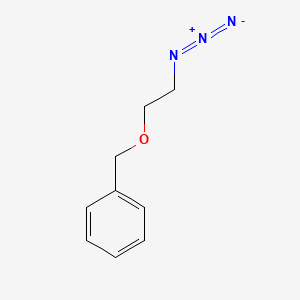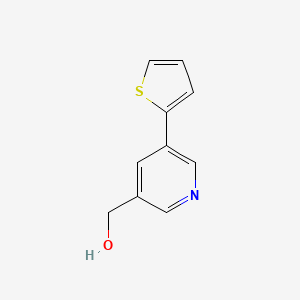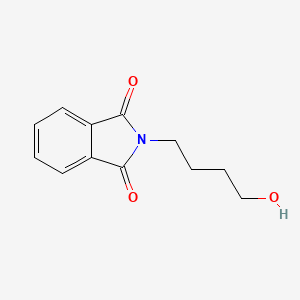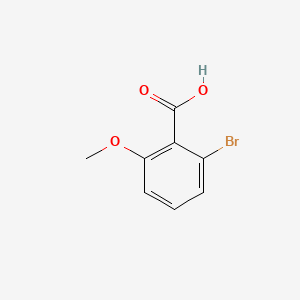
Perfluoro(chlorocyclopentane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluoro(chlorocyclopentane) is a compound that belongs to the class of perfluorinated cyclopentanes, which are characterized by the replacement of hydrogen atoms with fluorine atoms in the cyclopentane ring. These compounds are of interest due to their unique chemical and physical properties, which arise from the strong carbon-fluorine bonds. The research on these compounds spans from their synthesis to their potential applications and environmental impact.
Synthesis Analysis
The synthesis of perfluorinated cyclopentanes and related compounds has been explored in several studies. For instance, the synthesis of perfluoro[2.2]paracyclophane was achieved in a 39% yield from a precursor, 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene, by reaction with Zn when heated in acetonitrile at 100 degrees Celsius . This synthesis is part of a broader effort to understand the chemistry of partially and fully fluorinated cyclophanes.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds has been studied using various techniques. A gas-phase electron diffraction study of perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene) revealed a boat conformation with independent orientations for the -CF3 groups . This study provides insight into the molecular geometry and electron distribution in perfluorinated cyclic compounds, which is essential for understanding their reactivity and interactions.
Chemical Reactions Analysis
Perfluorinated cyclopentanes can undergo a variety of chemical reactions. For example, perfluorocyclopentadiene can react thermally with bis(trimethylstannyl)acetylene to yield a Diels–Alder adduct, which upon further reactions can lead to the synthesis of perfluoronorbornadiene and perfluoronorbornene . These reactions demonstrate the versatility of perfluorinated cyclopentanes in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated compounds are influenced by the presence of fluorine atoms. For instance, perfluoro macrocycles, despite being weaker bases than their hydrocarbon analogues, are very stable and can tenaciously bind anions such as O2- and F- . The toxicity of perfluorinated compounds, such as perfluorooctane sulphonic acid (PFOS), has been studied in combination with other chlorinated chemicals, revealing complex toxicological interactions . These properties are critical for assessing the environmental impact and potential applications of perfluorinated cyclopentanes.
Aplicaciones Científicas De Investigación
1. Applications in Membrane Technology
Perfluorinated ionomer membranes, such as Nafion, have wide-ranging applications in industrial chemical processes and research. They are utilized in the chloralkali process, H₂/O₂ fuel cells, biomedical sensing, and other types of chemical sensors based on modified electrodes. These membranes' permeability can be significantly improved by incorporating suitable sulfonated surfactants into their microstructure. This enhancement is attributed to increased mobility of molecules between carrier sites due to the presence of specific surfactants, indicating that movement occurs primarily through an interfacial region of the film structure (Rábago, Noble, & Koval, 1994).
2. Synthesis and Chemistry of Perfluoromacrocycles
Perfluoromacrocycles, including various perfluoro crown ethers and cryptands, are synthesized through controlled elemental fluorination. Despite being weaker bases than their hydrocarbon analogues, these macrocycles exhibit remarkable stability and preferentially bind anions over cations. Their potential applications span diverse fields due to their unique chemical properties (Lin et al., 1994).
3. Photochemical Reactions and Derivatives
Perfluoro derivatives like perfluoro-(methylenecyclopentane) and perfluoro-(1-methylcyclopentene) have been synthesized through the ultraviolet irradiation of decafluorocyclohexene. These compounds exhibit interesting chemical behaviors, such as undergoing addition reactions and isomerizations catalyzed by fluoride ions. Such reactions highlight their potential utility in various chemical synthesis processes and research applications (Camaggi & Gozzo, 1971).
4. Environmental and Toxicological Studies
Studies on polyfluorinated compounds (PFCs) like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) have shown their widespread presence in the environment and potential toxicity. Research has focused on understanding their distribution, human exposure routes, and long-term environmental and health impacts. These studies are crucial for developing regulations and managing the risks associated with PFCs (Lindstrom, Strynar, & Libelo, 2011).
5. Solvent Interactions in Fluorous Reaction Systems
Chloroform and perfluoro(methylcyclohexane) mixtures serve as solvents in "fluorous" biphase reactions. Their interactions with solutes in different phases have been studied, revealing insights into the selective interactions of solvent components. Such research informs the understanding of solvent behavior in chemical processes (Gerig, 2005).
Safety And Hazards
Direcciones Futuras
Research on perfluoroalkanes is ongoing, with a focus on understanding their toxicity and developing methods for their removal from contaminated soil and water . There is also interest in the potential use of perfluoroalkanes in various applications, such as healthcare, pharmaceuticals, textile, electronics, aerospace, energy, oil, and gas .
Propiedades
IUPAC Name |
1-chloro-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF9/c6-1(7)2(8,9)4(12,13)5(14,15)3(1,10)11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVQKOLPIBOMHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)Cl)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456712 |
Source


|
| Record name | Chloro(nonafluoro)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(nonafluoro)cyclopentane | |
CAS RN |
376-76-1 |
Source


|
| Record name | Chloro(nonafluoro)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

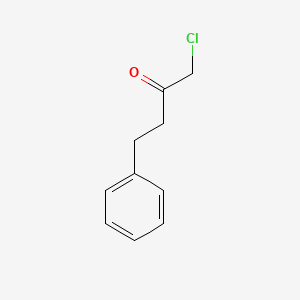
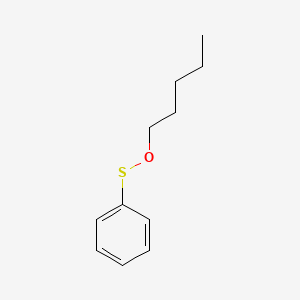
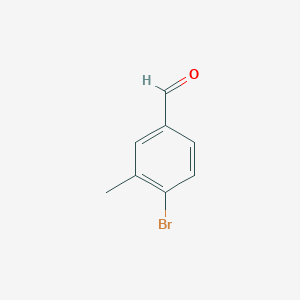
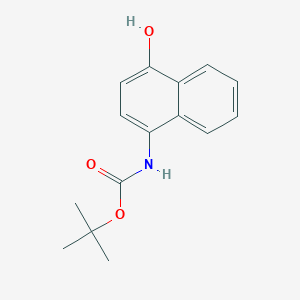
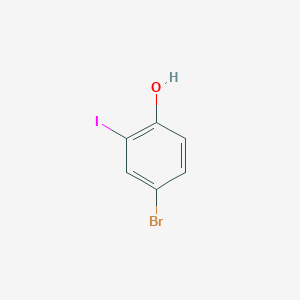
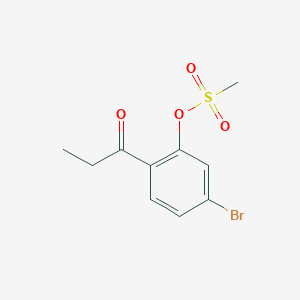
![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)
